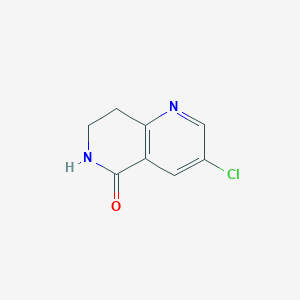![molecular formula C36H35ClN6O8S3 B12095181 4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine;4-methylbenzenesulfonic acid](/img/structure/B12095181.png)
4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine;4-methylbenzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-[3-クロロ-4-(1,3-チアゾール-2-イルメトキシ)フェニル]-6-N-(4-メチル-4,5-ジヒドロ-1,3-オキサゾール-2-イル)キナゾリン-4,6-ジアミン;4-メチルベンゼンスルホン酸は、チアゾール環やオキサゾール環を含む様々な官能基で置換されたキナゾリンコアを特徴とする複雑な有機化合物です。この化合物は、その潜在的な生物活性と医薬品化学における応用のため注目されています。
準備方法
合成経路と反応条件
4-N-[3-クロロ-4-(1,3-チアゾール-2-イルメトキシ)フェニル]-6-N-(4-メチル-4,5-ジヒドロ-1,3-オキサゾール-2-イル)キナゾリン-4,6-ジアミンの合成は通常、キナゾリンコアの形成、チアゾール環とオキサゾール環の導入、および最終的なスルホン化工程を含む複数の工程を伴います。反応条件は、目的の生成物を高い収率と純度で得るために、特定の触媒、溶媒、および温度制御の使用を必要とする場合が多いです。
工業生産方法
工業的な設定では、この化合物の生産は、実験室規模の合成方法をスケールアップすることを伴います。これには、大規模反応の反応条件の最適化、高純度の出発原料の入手可能性の確保、および最終生成物を単離するための効率的な精製技術の実施が含まれます。連続フローリアクターと自動合成プラットフォームの使用は、工業生産プロセスを効率化し、再現性を向上させることができます。
化学反応の分析
反応の種類
4-N-[3-クロロ-4-(1,3-チアゾール-2-イルメトキシ)フェニル]-6-N-(4-メチル-4,5-ジヒドロ-1,3-オキサゾール-2-イル)キナゾリン-4,6-ジアミンは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化物を形成することができます。
還元: 還元反応は、ニトロ基をアミンに還元するなど、官能基を修飾するために使用できます。
置換: この化合物は、特に芳香環で求核置換反応または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および様々な求核剤と求電子剤が含まれます。温度、溶媒、pHなどの反応条件は、目的の変換を達成するために慎重に制御されます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。例えば、酸化はキナゾリン酸化物を生じることがありますが、還元はアミン誘導体を生じることがあります。
科学研究への応用
4-N-[3-クロロ-4-(1,3-チアゾール-2-イルメトキシ)フェニル]-6-N-(4-メチル-4,5-ジヒドロ-1,3-オキサゾール-2-イル)キナゾリン-4,6-ジアミンは、次のようないくつかの科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、そして様々な有機反応における試薬として使用されます。
生物学: 抗菌性、抗真菌性、抗癌性などの潜在的な生物活性について研究されています。
医学: 様々な疾患の治療のための薬物候補として、その潜在的な治療的応用について調査されています。
産業: 新しい材料の開発において、そして特定の工業プロセスにおける触媒として使用されています。
科学的研究の応用
4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
4-N-[3-クロロ-4-(1,3-チアゾール-2-イルメトキシ)フェニル]-6-N-(4-メチル-4,5-ジヒドロ-1,3-オキサゾール-2-イル)キナゾリン-4,6-ジアミンの作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は酵素または受容体に結合してその活性を阻害し、目的の生物学的効果をもたらす可能性があります。正確な分子標的および経路は、特定のアプリケーションおよび研究されている生物系によって異なります。
類似の化合物との比較
類似の化合物
チアゾール誘導体: スルファチアゾールやリトナビルなど、チアゾール環を含む化合物は、様々な生物活性を示します。
オキサゾール誘導体: オキサゾリジノンなど、オキサゾール環を含む化合物は、抗菌性で知られています。
キナゾリン誘導体: ゲフィチニブやエルロチニブなど、キナゾリンベースの化合物は、抗癌剤として使用されています。
独自性
4-N-[3-クロロ-4-(1,3-チアゾール-2-イルメトキシ)フェニル]-6-N-(4-メチル-4,5-ジヒドロ-1,3-オキサゾール-2-イル)キナゾリン-4,6-ジアミンは、他の類似の化合物と比較して、異なる生物活性と化学反応性を付与する可能性のある官能基の組み合わせが特徴です。この独自性は、様々な科学分野におけるさらなる研究開発のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, exhibit various biological activities.
Oxazole Derivatives: Compounds with the oxazole ring, such as oxazolidinones, are known for their antimicrobial properties.
Quinazoline Derivatives: Quinazoline-based compounds, such as gefitinib and erlotinib, are used as anticancer agents.
Uniqueness
4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C36H35ClN6O8S3 |
|---|---|
分子量 |
811.4 g/mol |
IUPAC名 |
4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C22H19ClN6O2S.2C7H8O3S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28);2*2-5H,1H3,(H,8,9,10) |
InChIキー |
QSUPQMGDXOHVLK-UHFFFAOYSA-N |
正規SMILES |
CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine](/img/structure/B12095143.png)
![N-(3-Bromoimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B12095149.png)
![5-Acetamido-2-[[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12095153.png)
![N-[5-[6-[[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12095154.png)
![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B12095158.png)
![(4-methoxyphenyl) 2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B12095164.png)

![3-[1-(Chloromethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B12095180.png)
